3-Bromo-4-hydroxypyridin-2(1H)-one is a heterocyclic organic compound characterized by a bromine atom and a hydroxyl group attached to a pyridine ring. It has gained attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. The compound is classified under pyridine derivatives, which are known for their diverse pharmacological properties.
This compound can be synthesized through various chemical reactions involving precursors such as 3-bromo-4-aminopyridine and other hydroxypyridine derivatives. Its synthesis is often explored in the context of developing new pharmaceuticals and understanding structure-activity relationships.
3-Bromo-4-hydroxypyridin-2(1H)-one belongs to the class of brominated pyridines, which are significant in medicinal chemistry for their role as intermediates in drug development and as potential therapeutic agents.
The synthesis of 3-Bromo-4-hydroxypyridin-2(1H)-one can be achieved through several methodologies, with one common approach being the bromination of 4-hydroxypyridine derivatives. For instance, the reaction of 3-bromo-5-hydroxypyridine with ammonia or methylamine leads to the formation of the desired compound.
A typical synthesis involves:
The molecular formula of 3-Bromo-4-hydroxypyridin-2(1H)-one is , with a molecular weight of approximately 174 g/mol. The structure features:
The compound exhibits distinct spectral characteristics:
3-Bromo-4-hydroxypyridin-2(1H)-one participates in various chemical reactions:
For example, in substitution reactions, reagents like sodium azide or thiourea can be used under basic conditions to facilitate the nucleophilic attack on the brominated carbon .
The mechanism of action for 3-Bromo-4-hydroxypyridin-2(1H)-one involves its interaction with biological targets, primarily through hydrogen bonding and halogen bonding due to the presence of the bromine atom and hydroxyl group. These interactions may inhibit specific enzymes or proteins, contributing to its potential therapeutic effects.
Studies have shown that compounds with similar structures exhibit inhibitory activity against various enzymes, including tyrosinase, which is relevant in skin pigmentation disorders .
Relevant physicochemical data include:
3-Bromo-4-hydroxypyridin-2(1H)-one has several scientific uses:
The compound systematically named 3-Bromo-4-hydroxypyridin-2(1H)-one (CAS: 36953-41-0) represents a halogenated derivative of 4-hydroxypyridinone. Its molecular formula is C₅H₄BrNO (MW: 173.997 g/mol), with alternative representations including 3-Bromopyridin-4(1H)-one and 3-Bromo-4-hydroxypyridine, reflecting the tautomeric equilibrium between lactam (pyridinone) and lactim (hydroxypyridine) forms [3] [6]. Key identifiers include:
The predominant tautomer is the 2-pyridone form (lactam), stabilized by intramolecular hydrogen bonding and resonance delocalization. Bromine at C3 creates an electron-deficient center, enhancing electrophilic substitution reactivity. Computational studies (DFT/B3LYP/6-311G) predict a planar ring structure, with bromine’s steric bulk influencing crystal packing and dipole moments [7].
Table 1: Key Identifiers and Physical Properties
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry | 36953-41-0 | [3] [6] |
Molecular Formula | C₅H₄BrNO | [3] [8] |
Molecular Weight | 173.997 g/mol | [6] |
Purity (Commercial) | ≥97–98% | [3] [9] |
Predicted logP | 1.55 | [3] |
TPSA (Topological Polar Surface Area) | 33.12 Ų | [3] |
Brominated pyridinones emerged as synthetic targets during the mid-20th century amid explorations into halogenated heterocycles. Early work focused on electrophilic bromination of pyridinones, but regioselectivity challenges spurred alternative methods. A landmark 1986 Perkin Transactions study demonstrated sodium hydrogen selenide-mediated synthesis of selone analogs, establishing protocols adaptable to bromo-hydroxypyridinones [4]. The 1990s saw refined metallation techniques enabling directed ortho-bromination of protected pyridinones. Commercial availability (e.g., ChemScene’s catalog listing, SynQuest Labs) since the early 2000s facilitated pharmaceutical investigations [3] [6]. Current research emphasizes palladium-catalyzed functionalization, leveraging the C–Br bond for cross-coupling [7].
This scaffold’s importance stems from three key attributes:
Table 2: Synthetic Applications of Key Functional Groups
Functional Group | Reaction Types | Representative Products |
---|---|---|
C3–Br Bond | Cross-coupling, nucleophilic substitution | Biaryls, alkynylated derivatives |
C2/C4 Carbonyls | Condensation, cyclization | Fused pyrimidines, azoles |
N1 Site | Alkylation, metal complexation | N-Alkyl derivatives, catalysts |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2